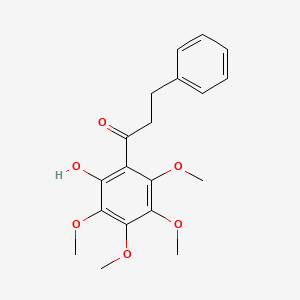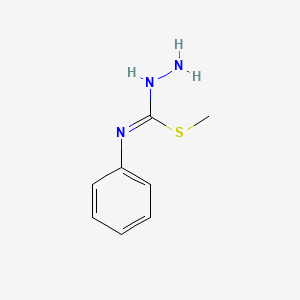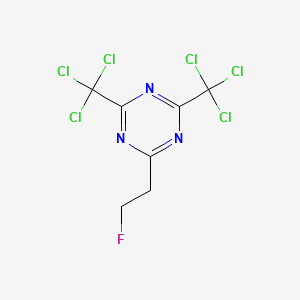![molecular formula C14H16O3 B14309835 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol CAS No. 114567-30-5](/img/structure/B14309835.png)
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is an organic compound that features a furan ring substituted with dimethyl groups and a benzene ring substituted with hydroxyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan and benzene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted furan and benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylfuran: A simpler furan derivative with similar structural features.
5-Methylbenzene-1,3-diol: A benzene derivative with hydroxyl groups in similar positions.
Uniqueness
4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol is unique due to the combination of its furan and benzene rings, which provides a distinct set of chemical and biological properties. This combination allows for a wider range of applications and interactions compared to its simpler counterparts.
Eigenschaften
| 114567-30-5 | |
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
4-[(2,4-dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H16O3/c1-8-4-11(15)5-14(16)13(8)6-12-9(2)7-17-10(12)3/h4-5,7,15-16H,6H2,1-3H3 |
InChI-Schlüssel |
HUZKQMRBBHWHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=C(OC=C2C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/no-structure.png)






![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
